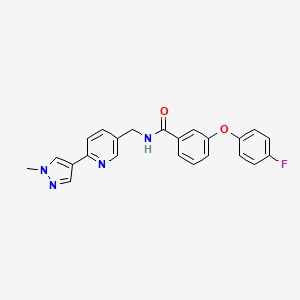
3-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C23H19FN4O2 and its molecular weight is 402.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, identified by its CAS number 2034312-38-2, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H19FN4O2 with a molecular weight of 402.4 g/mol. The structural features include a fluorophenoxy group and a pyridinyl moiety linked to a benzamide framework, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034312-38-2 |
| Molecular Formula | C23H19FN4O2 |
| Molecular Weight | 402.4 g/mol |
| Structure | Chemical Structure |
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives target specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, influencing cellular signaling pathways.
- Antiproliferative Effects : Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Anticancer Activity
A study focusing on aminopyrazole-based compounds highlighted that modifications at the pyrazole position can significantly impact anticancer activity. For instance, compounds with specific substitutions demonstrated notable inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells . The compound of interest may exhibit similar properties due to its structural characteristics.
Antimicrobial and Anti-inflammatory Properties
While specific data on the antimicrobial activity of this compound is limited, related compounds have shown varying degrees of antimicrobial effects. The anti-inflammatory potential is also a significant area of interest, as many benzamide derivatives possess anti-inflammatory properties that could be explored further.
Case Studies
- Cell Line Studies : In vitro studies have indicated that similar benzamide derivatives can reduce viability in cancer cell lines significantly. For instance, a related compound showed a growth inhibition percentage of 54.25% against HepG2 cells .
- Animal Models : Preclinical studies using animal models are essential to evaluate the in vivo efficacy and safety profile of such compounds. For example, related pyrazole derivatives have been tested for their ability to reduce tumor growth in xenograft models.
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c1-28-15-18(14-27-28)22-10-5-16(12-25-22)13-26-23(29)17-3-2-4-21(11-17)30-20-8-6-19(24)7-9-20/h2-12,14-15H,13H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAKOLPFCJKUPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














